4-Phenylbutane-1-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62607-64-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-phenylbutane-1-sulfonic acid |
InChI |
InChI=1S/C10H14O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,11,12,13) |
InChI Key |
PNLGRFATDRYEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Sulfonation Approaches to 4-Phenylbutane-1-sulfonic acid
Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the phenyl ring of a 4-phenylbutane precursor. This is a classic example of an electrophilic aromatic substitution reaction.
Electrophilic Sulfonation Reactions and Mechanisms
The sulfonation of an aromatic ring, such as the phenyl group in 4-phenylbutane, proceeds through an electrophilic aromatic substitution (EAS) mechanism. msu.edumasterorganicchemistry.com The reaction is initiated by the generation of a strong electrophile, typically sulfur trioxide (SO₃) or a related species. chemistrysteps.comyoutube.com The mechanism can be described in two main steps:
Attack of the aromatic ring on the electrophile: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edu
Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final product, 4-phenylbutane-sulfonic acid. youtube.com The alkyl chain of 4-phenylbutane is an ortho-, para-directing group, meaning the sulfonic acid group will primarily be introduced at the positions ortho and para to the butyl chain.
Reagent Selection and Optimization
The choice of sulfonating agent is critical and influences the reaction conditions and outcomes. Common reagents for the sulfonation of alkylbenzenes include:
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can be used as a sulfonating agent. youtube.com However, the reaction is reversible, and the water produced during the reaction can dilute the acid, slowing down or stopping the reaction. youtube.comchemithon.com To drive the equilibrium towards the product, fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in sulfuric acid, is often preferred as it provides a higher concentration of the active electrophile, SO₃. chemistrysteps.com
Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that reacts with aromatic compounds to produce sulfonyl chlorides. pageplace.devanderbilt.edu The resulting 4-phenylbutanesulfonyl chloride can then be hydrolyzed to yield 4-phenylbutane-sulfonic acid. This method can be advantageous as the intermediate sulfonyl chloride is often easier to purify than the sulfonic acid itself. The reaction with chlorosulfonic acid is typically rapid and may not require heating. pageplace.de
| Sulfonating Agent | Active Electrophile | Key Characteristics |
| Concentrated Sulfuric Acid | SO₃ (in equilibrium) | Reversible reaction, can be slow. |
| Fuming Sulfuric Acid (Oleum) | SO₃ | More reactive than concentrated H₂SO₄, drives the reaction forward. |
| Chlorosulfonic Acid | SO₂Cl⁺ (proposed) | Forms an intermediate sulfonyl chloride, which requires subsequent hydrolysis. stackexchange.com |
Control of Reaction Conditions and Minimization of Side Reactions
Careful control of reaction conditions is essential to maximize the yield of the desired product and minimize the formation of byproducts.
Temperature Control: Sulfonation reactions are typically exothermic. researchgate.net Elevated temperatures can lead to undesirable side reactions, most notably the formation of sulfones. google.com Diaryl sulfones are formed when a molecule of the sulfonic acid reacts with another molecule of the alkylbenzene. To suppress sulfone formation, the reaction temperature is generally kept low. For instance, in the sulfonation of heavy alkylbenzenes, an optimal temperature range of 40-45 °C has been reported. google.com
Over-Sulfonation: The introduction of more than one sulfonic acid group onto the aromatic ring (polysulfonation) can occur, especially under harsh reaction conditions (high temperature, high concentration of sulfonating agent). The first sulfonic acid group deactivates the ring, making subsequent substitutions more difficult, but they can still occur.
Isomer Distribution: The butyl group directs sulfonation primarily to the para and ortho positions. The para isomer is usually the major product due to steric hindrance at the ortho positions. The ratio of para to ortho isomers can be influenced by the reaction temperature and the specific sulfonating agent used.
Indirect Synthetic Routes to this compound and its Precursors
Indirect methods offer an alternative to direct sulfonation, allowing for the specific placement of the sulfonic acid group at the terminus of the alkyl chain.
Oxidation of Precursor Thiols
One indirect route involves the oxidation of a precursor thiol, specifically 4-phenylbutanethiol. Thiols can be oxidized to sulfonic acids using various oxidizing agents. This multi-step oxidation proceeds through intermediate sulfenic and sulfinic acids.
Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and potassium permanganate. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfonic acid without significant side reactions on the aromatic ring or the alkyl chain.
Derivatization from 4-Phenylbutane and its Halogenated Analogues
Another important indirect synthetic strategy involves the nucleophilic substitution of a halogenated derivative of 4-phenylbutane. This method is particularly useful for synthesizing the specific isomer this compound, where the sulfonic acid group is attached to the end of the butyl chain.
The synthesis typically starts with a halogenated precursor such as 4-phenylbutyl bromide. google.comgoogle.com This can be prepared from γ-butyrolactone and hydrogen bromide, followed by conversion of the resulting 4-bromobutyric acid to the acyl halide and subsequent Friedel-Crafts acylation of benzene, followed by reduction. google.com
The key step is the reaction of the halogenated precursor with a sulfite (B76179) salt, most commonly sodium sulfite (Na₂SO₃). This is a nucleophilic substitution reaction where the sulfite ion displaces the halide ion to form the sulfonate salt.
Reaction Scheme:
C₆H₅(CH₂)₄Br + Na₂SO₃ → C₆H₅(CH₂)₄SO₃Na + NaBr
The resulting sodium 4-phenylbutane-1-sulfonate can then be converted to the free sulfonic acid by treatment with a strong acid. This method provides a high degree of regioselectivity, ensuring the sulfonic acid group is at the desired position on the alkyl chain.
| Precursor | Reagent(s) | Product | Key Transformation |
| 4-Phenylbutanethiol | Oxidizing Agent (e.g., H₂O₂) | This compound | Oxidation of thiol to sulfonic acid |
| 4-Phenylbutyl bromide | Sodium sulfite (Na₂SO₃) | Sodium 4-phenylbutane-1-sulfonate | Nucleophilic substitution of bromide by sulfite |
Synthesis of 4-Phenyl-1-butanol as a Key Intermediate
One prominent method begins with the Friedel-Crafts alkylation of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-phenylbutyric acid. google.comepo.org This intermediate is then reduced to the target alcohol, 4-phenyl-1-butanol. The reduction can be efficiently carried out using reagents such as sodium borohydride in combination with an acid. epo.org
An alternative route involves the reaction of tetrahydrofuran (THF) with an acyl chloride, catalyzed by zinc chloride, to yield a 4-chlorobutanol ester. This intermediate undergoes a Friedel-Crafts reaction with benzene, followed by hydrolysis under basic conditions to afford 4-phenyl-1-butanol. lookchem.com This process is noted for its use of readily available starting materials. lookchem.com
Other established methods include the Grignard reaction between phenylethyl magnesium bromide and ethylene oxide, and a process starting from phenylacetaldehyde and acetaldehyde, which involves condensation, hydrogenation, and reduction steps. acs.org
A summary of key synthetic approaches for 4-phenyl-1-butanol is presented below.
| Starting Materials | Key Reagents and Conditions | Intermediate(s) | Final Product |
| Benzene, γ-Butyrolactone | 1. AlCl₃ (Friedel-Crafts) 2. NaBH₄ / Acid (Reduction) | 4-Phenylbutyric acid | 4-Phenyl-1-butanol |
| Tetrahydrofuran, Acyl Chloride, Benzene | 1. ZnCl₂ 2. AlCl₃ (Friedel-Crafts) 3. NaOH (Hydrolysis) | 4-Chlorobutanol ester, 4-Phenylbutanol ester | 4-Phenyl-1-butanol |
| Phenylethyl magnesium bromide, Ethylene oxide | Grignard reaction conditions | - | 4-Phenyl-1-butanol |
| Phenylacetaldehyde, Acetaldehyde | Condensation, Hydrogenation, Reduction | Unsaturated aldehyde | 4-Phenyl-1-butanol |
Asymmetric Synthetic Strategies for Chiral Sulfonic Acid Derivatives (e.g., Ring-Opening of Sultones)
The development of asymmetric synthetic routes is crucial for accessing enantiomerically pure chiral compounds. For sulfonic acid derivatives, the diastereoselective ring-opening of chiral sultones (cyclic sulfonic acid esters) represents a powerful strategy. acs.org Sultones serve as compact precursors that can be opened by a variety of nucleophiles to generate chiral sulfonates with high stereocontrol.
This methodology can be applied to create chiral analogues of this compound. The general approach involves a chiral auxiliary-controlled synthesis to first form an enantiopure substituted γ-sultone. The subsequent ring-opening reaction with a suitable nucleophile proceeds with high diastereoselectivity. acs.org For instance, the ring-opening of enantiopure α,γ-substituted γ-sultones with heteroatom nucleophiles can yield chiral γ-heteroatom-substituted sulfonates. acs.org These resulting sodium or potassium sulfonates can then be protonated to give the corresponding sulfonic acids. acs.org
This strategy provides a pathway to chiral sulfonic acids and their derivatives, which are valuable in stereoselective synthesis and as chiral ligands or catalysts. nih.govnih.gov
Post-Synthetic Modifications and Derivatization
Following the synthesis of this compound, its sulfonyl group can be readily converted into a variety of other functional groups. These modifications are essential for creating a diverse library of related compounds for various applications.
Formation of Sulfonate Esters
Sulfonate esters are significant derivatives of sulfonic acids, often used as protecting groups or as intermediates in further synthetic transformations. nih.gov The most direct method for their formation is the esterification of a sulfonic acid with an alcohol or phenol, typically in the presence of an acid catalyst. ileechem.com The reaction conditions, such as temperature and the removal of water, are controlled to drive the equilibrium towards the ester product. ileechem.com
For this compound, reaction with a desired alcohol (R-OH) would yield the corresponding 4-phenylbutane-1-sulfonate ester. The reactivity of sulfonate esters as alkylating agents necessitates careful selection of protecting groups if other sensitive functionalities are present in the molecule. nih.gov Sterically hindered alcohols, such as neopentyl alcohol, can be used to form more stable esters that are resistant to nucleophilic attack. nih.gov
Synthesis of Sulfonyl Halides (e.g., Sulfonyl Fluorides)
Sulfonyl halides are highly reactive intermediates that serve as precursors to a wide range of other sulfur(VI) derivatives. While sulfonyl chlorides are common, sulfonyl fluorides have gained prominence due to their unique reactivity and stability, finding use in chemical biology and "click" chemistry. nih.gov
Modern synthetic protocols allow for the direct conversion of sulfonic acids or their salts into sulfonyl fluorides under mild conditions. nih.gov One effective one-pot method involves treating the sulfonic acid with cyanuric chloride, followed by a fluorine source like potassium bifluoride (KHF₂). nih.gov Another approach utilizes deoxyfluorinating reagents such as Xtalfluor-E® to directly convert the sulfonic acid to the corresponding sulfonyl fluoride. nih.gov These methods avoid the harsh conditions associated with traditional routes that often proceed via sulfonyl chlorides. nih.govnih.gov
Applying these methods to this compound would yield 4-phenylbutane-1-sulfonyl fluoride, a valuable building block for further derivatization.
Preparation of Sulfonamides and Other Nitrogenous Derivatives
Sulfonamides are a cornerstone functional group in medicinal chemistry and are also used widely in organic synthesis. nih.govucl.ac.uk The classical and most common method for preparing sulfonamides involves the reaction of a sulfonyl halide, typically a sulfonyl chloride, with ammonia or a primary or secondary amine. nih.govucl.ac.uk
Therefore, 4-phenylbutane-1-sulfonyl chloride (generated from the sulfonic acid) can be reacted with a variety of amines (R¹R²NH) to produce a library of N-substituted 4-phenylbutane-1-sulfonamides. More recent developments include one-pot procedures that bypass the isolation of the reactive sulfonyl chloride. For example, aromatic carboxylic acids can be converted directly to sulfonyl chlorides and then reacted with amines in a single pot. princeton.edu While this specific method applies to aromatic acids, the principle of generating the reactive sulfonyl species in situ is a key advancement.
Purification and Isolation Techniques for High Purity Products
The purification of sulfonic acids like this compound is essential to remove unreacted starting materials, catalysts, and byproducts, particularly residual sulfuric acid from sulfonation reactions. epo.orglookchem.com The high polarity and water solubility of sulfonic acids necessitate specific purification strategies. lookchem.com
Recrystallization is a common technique for solid sulfonic acids. They can be recrystallized from water or occasionally from ethanol (B145695). lookchem.com This method is particularly effective for removing inorganic impurities.
Distillation can be employed for liquid or lower-melting sulfonic acids, preferably under reduced pressure to prevent decomposition. lookchem.com Azeotropic distillation with a solvent like toluene can be used to remove water from the purified acid. lookchem.com For effective purification by distillation, it is often beneficial to adjust the concentration of the sulfonic acid in the crude mixture to at least 30% by weight. epo.org
Chromatographic methods , such as ion exchange chromatography, are also available for the purification of aryl sulfonic acids and their salts, especially when dealing with complex mixtures or when very high purity is required. google.com
Another strategy for removing sulfuric acid involves treating the crude product mixture with a calcium or barium salt. This precipitates the sulfate (B86663), which can be filtered off, while the more soluble sulfonate salt remains in solution. The pure sulfonic acid can then be regenerated by passing the solution through a cation exchange resin in its acid form. google.com
Recrystallization Methods (e.g., from ethanol-water mixtures)
Recrystallization is a widely employed technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures. For this compound, a common approach involves the use of a binary solvent system, such as an ethanol-water mixture.
The process generally involves dissolving the crude this compound in a minimum amount of hot ethanol, to which water is then added dropwise until the solution becomes slightly turbid. This indicates that the solution is saturated with the solute. The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of this compound in the solvent mixture reduces, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of the cold solvent mixture to remove any adhering mother liquor, and finally dried.
The precise ratio of ethanol to water and the optimal temperatures for dissolution and crystallization are critical parameters that are typically determined empirically to maximize the yield and purity of the final product.
Table 1: General Parameters for Recrystallization of this compound
| Parameter | Description |
| Solvent System | Ethanol-Water Mixture |
| Dissolution Temperature | Near the boiling point of the solvent mixture |
| Crystallization Temperature | Room temperature followed by cooling in an ice bath |
| Separation Method | Vacuum Filtration |
| Washing Solvent | Cold Ethanol-Water Mixture |
| Drying Method | Air drying or vacuum oven |
Note: The specific conditions may vary depending on the scale of the recrystallization and the impurity profile of the crude material.
Chromatographic Purification Strategies
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of polar compounds like this compound, reversed-phase chromatography is often the method of choice.
In a typical reversed-phase column chromatography setup, a nonpolar stationary phase, such as silica (B1680970) gel modified with C18 alkyl chains, is used. The mobile phase is a polar solvent system, often a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
The crude this compound is dissolved in a small amount of the mobile phase and loaded onto the column. The mobile phase is then passed through the column. Less polar impurities will have a stronger interaction with the stationary phase and will therefore move down the column more slowly, while the more polar this compound will elute earlier. By collecting fractions of the eluent, the purified compound can be isolated.
The efficiency of the separation is influenced by several factors, including the choice of stationary phase, the composition of the mobile phase (including pH and the use of buffers), the flow rate, and the column dimensions.
Table 2: Typical Conditions for Chromatographic Purification of this compound
| Parameter | Description |
| Chromatography Mode | Reversed-Phase |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase | Gradient of water and methanol or acetonitrile |
| Detection Method | UV-Vis Spectroscopy |
Note: The specific gradient and other parameters would need to be optimized for a given separation.
Chemical Reactivity and Mechanistic Studies
Acid-Catalyzed Reactions Initiated by 4-Phenylbutane-1-sulfonic acid
Arenesulfonic acids are widely recognized as effective "organic-soluble" acid catalysts for a variety of transformations in organic synthesis. atamanchemicals.comatamanchemicals.com Their utility stems from their strong acidity, which allows them to act as a source of protons (H+) in non-aqueous media, facilitating reactions that would otherwise be slow or require harsh, corrosive inorganic acids like sulfuric acid. atamanchemicals.comaurak.ac.ae While specific studies on this compound are limited, its reactivity can be inferred from the well-documented behavior of analogous arenesulfonic acids, such as p-toluenesulfonic acid (TsOH). atamanchemicals.comatamanchemicals.com
Protonation and Activation Mechanisms
The catalytic cycle of an acid catalyst like this compound begins with the protonation of a substrate molecule. The sulfonic acid group (–SO₃H) is a strong Brønsted acid, readily donating its proton to an electron-rich site on a substrate, such as the oxygen atom of a carbonyl group or an alcohol. This protonation event activates the substrate, making it more susceptible to nucleophilic attack.
For example, in the protonation of a carbonyl compound, the oxygen atom is protonated to form a resonance-stabilized cation. This process increases the electrophilicity of the carbonyl carbon, rendering it more reactive towards even weak nucleophiles. The resulting conjugate base, the 4-phenylbutane-1-sulfonate anion (R-SO₃⁻), is a stable, non-nucleophilic species, which is crucial for preventing side reactions.
Role in Condensation and Esterification Reactions
Arenesulfonic acids are effective catalysts for condensation reactions, including esterifications. atamanchemicals.comaurak.ac.ae These reactions typically involve the elimination of a small molecule, such as water.
Fischer–Speier Esterification : This is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. atamanchemicals.comatamanchemicals.comresearchgate.net The mechanism, catalyzed by an acid like this compound, involves the initial protonation of the carboxylic acid's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. The catalyst is regenerated at the end of the cycle. The use of solid-supported sulfonic acid catalysts has become an environmentally benign alternative to traditional liquid acids like sulfuric acid. aurak.ac.ae
Transesterification : This process involves the conversion of one ester into another by reacting it with an alcohol. atamanchemicals.comaurak.ac.aegoogle.com this compound can catalyze this reaction by protonating the carbonyl oxygen of the starting ester, thereby activating it for nucleophilic attack by the new alcohol. This method is particularly significant in the production of biodiesel, where triglycerides (esters of fatty acids and glycerol) are transesterified with a short-chain alcohol like methanol (B129727) to produce fatty acid methyl esters (FAME). nih.govurjc.es Arenesulfonic acid-functionalized catalysts have demonstrated high activity in these reactions, often comparable to commercial catalysts. acs.org
| Reaction Type | Catalyst Role | Key Mechanistic Step |
| Fischer–Speier Esterification | Protonates carboxylic acid | Nucleophilic attack of alcohol on activated carbonyl |
| Transesterification | Protonates ester carbonyl | Nucleophilic attack of alcohol on activated ester |
Catalysis of Specific Organic Transformations
The catalytic activity of arenesulfonic acids extends to a wide array of other organic transformations. atamanchemicals.comaurak.ac.ae
Acetalization of Aldehydes : Aldehydes react with alcohols in the presence of an acid catalyst to form acetals, which are useful as protecting groups for the carbonyl functionality. atamanchemicals.comatamanchemicals.com this compound would facilitate this reaction by protonating the aldehyde's carbonyl oxygen, making it highly susceptible to attack by two equivalents of an alcohol.
Synthesis of Substituted Piperidines : Arenesulfonic acids, such as p-toluenesulfonic acid, are used as catalysts in the synthesis of highly substituted piperidines. atamanchemicals.comatamanchemicals.com These reactions often proceed through multi-component pathways involving the formation of iminium intermediates, which are generated and activated by the acid catalyst.
Synthesis of Pyrazoles : The synthesis of 1,3,5-trisubstituted pyrazoles can be catalyzed by arenesulfonic acids. atamanchemicals.comatamanchemicals.comatamanchemicals.com These syntheses often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a reaction accelerated by the presence of a strong acid catalyst to promote the necessary dehydration steps. acs.org
Nucleophilic Substitution Reactions Involving Sulfonate Leaving Groups
The conjugate base of this compound, the 4-phenylbutane-1-sulfonate anion, is an excellent leaving group in nucleophilic substitution reactions. This is because the negative charge is delocalized through resonance over the three oxygen atoms of the sulfonate group, making it a very stable, weak base. Alkyl sulfonates are therefore reactive towards nucleophiles. The bromo-substituted analogue, sodium 4-bromobutane-1-sulphonate, highlights the utility of such compounds where the bromine atom serves as a good leaving group for introducing the sulfonate moiety into other molecules. In subsequent reactions, the sulfonate group itself can be displaced by a stronger nucleophile.
Reductive and Oxidative Transformations
The reactivity of this compound under reductive or oxidative conditions is primarily centered on its constituent functional groups: the sulfonic acid and the phenyl ring.
Reductive Transformations : While the sulfonic acid group itself is generally resistant to reduction, the corresponding arylsulfonic acid salts can undergo certain transformations. For instance, nickel-catalyzed cross-coupling reactions of arylsulfonic acid salts with Grignard reagents can occur, though secondary alkyl Grignards may lead to reduction of the salt instead of coupling. acs.org A more drastic reaction is the fusion of arylsulfonate salts with sodium hydroxide (B78521) at high temperatures, which replaces the sulfonate group with a hydroxyl group, leading to the formation of phenols after acidic workup. ucr.edu
Oxidative Transformations : The phenyl group can be susceptible to oxidation under harsh conditions, though it is generally stable. The thioether functionality in related compounds can be oxidized to sulfoxides or sulfones. evitachem.com The sulfonic acid group is already in a high oxidation state and is resistant to further oxidation. unipr.it However, arylsulfinic acids, a related class of compounds, are known to undergo aerobic oxidation to form arylsulfonic acids. nih.gov There is also a mention of a synthetic route involving the oxidation of a precursor with performic acid to yield a substituted homotaurine, which has a sulfonic acid group. molaid.comlookchem.com
Enzymatic and Biocatalytic Desulfonation
Certain microorganisms have developed enzymatic pathways to cleave the carbon-sulfur bond in sulfonated compounds, a process known as desulfonation. This allows them to utilize these compounds as a source of sulfur for growth.
Studies on Pseudomonas aeruginosa have shown its ability to desulfonate this compound. ethz.ch The bacterium quantitatively converts it to 4-phenylbutyric acid as the sole product. ethz.ch This indicates that the desulfonation mechanism involves the removal of the sulfonate group and its replacement with a carboxyl group, likely through a series of oxidative steps starting at the terminal carbon. ethz.ch This process is repressed by more readily available sulfur sources like sulfate (B86663), indicating a regulated enzymatic pathway. ethz.ch The ability to biodegrade alkylarylsulfonates is an important environmental consideration, particularly for those used in detergents. google.comgoogle.com
Microbial Degradation Pathways (e.g., Pseudomonas aeruginosa PAO1)
The bacterium Pseudomonas aeruginosa PAO1 is capable of utilizing a variety of alkanesulfonic acids as its sole source of sulfur for growth. oup.comnih.gov This metabolic capability is part of the broader sulfur-starvation-induced (SSI) stimulon, a set of genetic pathways that are activated when preferred sulfur sources like sulfate are scarce. oup.comoup.com The degradation of these sulfonated compounds is a crucial process in the biogeochemical sulfur cycle, as sulfonates constitute a significant portion of sulfur in environments like forest-floor litter. ethz.ch
When P. aeruginosa PAO1 is grown in a medium where this compound is the only available sulfur source, it efficiently breaks down the compound to harness the sulfur atom. oup.comnih.gov This process is repressed in the presence of more easily metabolized sulfur sources such as sulfate or thiocyanate, indicating a tightly regulated system that responds to environmental sulfur availability. oup.comnih.gov The desulfonation mechanism employed by P. aeruginosa for alkanesulfonates as a sulfur source appears to be the same as that used when these compounds are utilized as a carbon source. oup.comnih.gov This is in contrast to the degradation of aromatic sulfonates by other microorganisms, which often involves different enzymatic reactions depending on whether the compound is being used for its carbon or sulfur content. oup.comnih.gov
Identification of Biodegradation Products (e.g., 4-Phenyl-1-butyric acid)
The microbial degradation of this compound by Pseudomonas aeruginosa PAO1 results in the quantitative formation of 4-phenyl-1-butyric acid as the sole product. oup.comnih.govethz.ch This product was identified through analysis techniques such as high-performance liquid chromatography (HPLC) and electron impact mass spectrometry. ethz.ch The conversion of this compound to 4-phenylbutyric acid was confirmed by co-chromatography with an authentic standard of 4-phenylbutyric acid. ethz.ch This specific conversion indicates that the desulfonation process involves the cleavage of the carbon-sulfur bond, releasing the sulfonate group and leaving the phenylbutanoic acid carbon skeleton intact. oup.comnih.gov
The table below summarizes the key compounds involved in the biodegradation of this compound by P. aeruginosa PAO1.
| Starting Compound | Biodegradation Product | Organism |
| This compound | 4-Phenyl-1-butyric acid | Pseudomonas aeruginosa PAO1 |
Regulation of Sulfonate Utilization in Microorganisms
The utilization of sulfonates by microorganisms is a highly regulated process, primarily controlled by the availability of sulfur in the environment. nih.govethz.ch In many bacteria, including Escherichia coli and Pseudomonas species, the genes responsible for sulfonate metabolism are part of the cysteine (cys) regulon. nih.govethz.ch The expression of these genes is typically repressed when preferred sulfur sources like sulfate or cysteine are abundant. nih.govethz.chnih.govresearchgate.net
When these preferred sources are depleted, a state of sulfur starvation triggers the expression of the sulfate-starvation-induced (SSI) stimulon. oup.com This leads to the synthesis of proteins required for the uptake and desulfonation of alternative sulfur sources, such as sulfonates. oup.com In E. coli, the LysR-type transcriptional regulator CysB is a master regulator for sulfur assimilation, controlling the expression of genes for utilizing both inorganic and organic sulfur sources. nih.govresearchgate.net An additional regulatory protein, Cbl, works in conjunction with CysB to specifically regulate the utilization of organosulfur compounds. nih.govresearchgate.net In Pseudomonas putida, a similar LysR-type regulator, AsfR, is involved in the regulation of sulfonate desulfonation. nih.govethz.ch
The desulfonation of aliphatic sulfonates is an oxygen-dependent process. nih.govethz.ch It is carried out by enzymes such as α-ketoglutarate-dependent dioxygenases (like TauD in E. coli which primarily acts on taurine) or by FMNH₂-dependent monooxygenases (like SsuD in E. coli which has a broader substrate range). nih.govnih.govresearchgate.net These enzymes catalyze the cleavage of the carbon-sulfur bond, releasing the sulfur in a form that can be assimilated by the cell, typically as sulfite (B76179). nih.gov
The table below provides an overview of the key regulatory proteins involved in sulfonate utilization in select microorganisms.
| Regulatory Protein | Organism | Function |
| CysB | Escherichia coli, Pseudomonas putida | Master regulator of sulfur assimilation, activates cys regulon. nih.govethz.chnih.govresearchgate.net |
| Cbl | Escherichia coli | Accessory regulator for organosulfur utilization. nih.govresearchgate.net |
| AsfR | Pseudomonas putida | Required for sulfonate desulfonation. nih.govethz.ch |
Advanced Characterization and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon backbones.
The proton (¹H) NMR spectrum of 4-phenylbutane-1-sulfonic acid is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group and the deshielding effects of the phenyl ring.
The five aromatic protons of the monosubstituted benzene (B151609) ring are expected to appear in the range of δ 7.15-7.35 ppm. Due to complex spin-spin coupling, these protons would likely present as a multiplet.
The aliphatic protons would show characteristic splitting patterns and chemical shifts based on their proximity to the phenyl and sulfonate groups. The benzylic protons (H-4), adjacent to the phenyl ring, are anticipated to resonate around δ 2.65 ppm as a triplet. The protons on the carbon adjacent to the strongly electron-withdrawing sulfonic acid group (H-1) would be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 2.90 ppm. The two sets of methylene (B1212753) protons in the middle of the chain (H-2 and H-3) would appear as multiplets in the δ 1.70-1.95 ppm region.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet |
| H-4 (-CH₂-Ph) | 2.65 | Triplet |
| H-3 (-CH₂-) | 1.70 - 1.95 | Multiplet |
| H-2 (-CH₂-) | 1.70 - 1.95 | Multiplet |
| H-1 (-CH₂-SO₃H) | 2.90 | Triplet |
Note: Predicted values are based on spectral data of analogous compounds and established chemical shift theory. The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
The carbon-13 (¹³C) NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected.
The aromatic carbons will resonate in the typical downfield region of δ 125-142 ppm. The ipso-carbon (C-1'), to which the butyl chain is attached, is expected around δ 141.5 ppm. The ortho (C-2'/C-6') and meta (C-3'/C-5') carbons would appear around δ 128.5 ppm, while the para carbon (C-4') is predicted around δ 126.0 ppm.
In the aliphatic region, the carbon directly bonded to the sulfonic acid group (C-1) would be significantly deshielded, with a predicted chemical shift around δ 51.5 ppm. The benzylic carbon (C-4) is expected at approximately δ 35.0 ppm. The remaining two methylene carbons of the alkyl chain, C-2 and C-3, are predicted to have chemical shifts in the range of δ 22.0-28.0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (ipso) | 141.5 |
| C-2'/C-6' (ortho) | 128.5 |
| C-3'/C-5' (meta) | 128.5 |
| C-4' (para) | 126.0 |
| C-1 (-CH₂-SO₃H) | 51.5 |
| C-2 (-CH₂-) | 22.0 |
| C-3 (-CH₂-) | 28.0 |
| C-4 (-CH₂-Ph) | 35.0 |
Note: Predicted values are based on spectral data of analogous compounds. Actual chemical shifts may vary depending on experimental conditions.
To unequivocally confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. Cross-peaks would be expected between the aromatic protons, as well as between the adjacent aliphatic methylene groups: H-1/H-2, H-2/H-3, and H-3/H-4. This confirms the integrity of the butane (B89635) chain.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would show cross-peaks connecting the proton signals for H-1, H-2, H-3, and H-4 to their corresponding carbon signals C-1, C-2, C-3, and C-4, respectively. Similarly, the aromatic proton signals would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic protons (H-4) to the aromatic ipso-carbon (C-1') and ortho-carbons (C-2'/C-6'). Additionally, the protons at H-1 would show a correlation to C-2, and H-2 protons would correlate to C-1 and C-3, further solidifying the structure of the alkyl chain.
Vibrational Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the phenyl group, the aliphatic chain, and the sulfonic acid moiety.
The sulfonic acid group gives rise to several strong and characteristic bands. The S=O asymmetric and symmetric stretching vibrations are expected to produce strong absorptions around 1180 cm⁻¹ and 1045 cm⁻¹, respectively. researchgate.net The S-O stretching vibration is typically observed in the 800-900 cm⁻¹ region. A broad O-H stretching band, characteristic of the acidic proton, would be present in the 3000-3500 cm⁻¹ region, often overlapping with C-H stretching bands.
The phenyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and C=C stretching vibrations in the aromatic ring, which appear as a series of bands in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the butane chain would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.
Table 3: Predicted FTIR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000 - 3500 | O-H stretch (broad) | Sulfonic Acid |
| 3030 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (CH₂) |
| 1450 - 1600 | C=C stretch | Aromatic |
| ~1180 | S=O asymmetric stretch | Sulfonic Acid |
| ~1045 | S=O symmetric stretch | Sulfonic Acid |
| 800 - 900 | S-O stretch | Sulfonic Acid |
| 690-770 | C-H out-of-plane bend | Aromatic (Monosubstituted) |
Raman spectroscopy provides information that is complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, the symmetric vibrations of the non-polar phenyl ring are expected to produce strong signals in the Raman spectrum. Particularly, the aromatic ring breathing mode around 1000 cm⁻¹ and the C=C stretching vibrations around 1600 cm⁻¹ would be prominent. The symmetric S=O stretch of the sulfonate group (around 1045 cm⁻¹) is also expected to be Raman active. The aliphatic C-H stretching and bending modes would also be observable, though typically with weaker intensity than the aromatic signals. The combination of FTIR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of this compound. Due to the ionic nature of the sulfonic acid group, soft ionization techniques are typically employed.
Electrospray ionization (ESI), particularly in the negative ion mode, is highly effective for analyzing sulfonated compounds. upce.cz In this mode, the molecule is expected to deprotonate, forming the [M-H]⁻ ion. For this compound (molecular formula C₁₀H₁₄O₃S, molecular weight 214.28 g/mol ), the primary ion observed would be at an m/z (mass-to-charge ratio) of 213.2.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₃ (80 Da).
Table 1: Expected Mass Spectrometry Data for this compound
| Analysis Type | Ionization Mode | Expected Ion | m/z (Da) | Information Provided |
|---|---|---|---|---|
| Full Scan MS | Negative ESI | [M-H]⁻ | 213.2 | Molecular Weight Confirmation |
Note: The fragmentation data is predictive and based on the typical behavior of aromatic sulfonic acids.
When coupling liquid chromatography with mass spectrometry (LC-MS), the choice of mobile phase is critical. Volatile buffers, such as formic acid or ammonium (B1175870) acetate, are required instead of non-volatile acids like phosphoric acid to ensure compatibility with the MS detector. sielc.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions (typically 190-800 nm). scholarsresearchlibrary.com For this compound, the absorption is dominated by the phenyl group, which contains a π-electron system. scholarsresearchlibrary.com
The benzene ring exhibits characteristic absorption bands corresponding to π → π* transitions. The presence of the alkylsulfonic acid substituent can cause a slight shift in the position and intensity of these absorption maxima (λmax) compared to unsubstituted benzene. The spectrum is typically recorded with the compound dissolved in a UV-transparent solvent, such as ethanol (B145695) or water.
While specific experimental data for this compound is not widely published, data from analogous compounds like 4-aminobenzenesulfonic acid can provide insight into the expected spectral region. nist.gov The analysis helps confirm the presence of the aromatic ring and can be used for quantitative analysis according to the Beer-Lambert law.
Table 2: Typical UV-Vis Absorption Data for Aromatic Compounds
| Chromophore | Transition Type | Typical λmax (nm) |
|---|
Note: λmax values are approximate and can be influenced by solvent and substituents.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique can unambiguously establish the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound, provided that a single crystal of suitable quality can be grown. nih.gov
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Given its structure, which includes both a nonpolar phenylbutyl group and a polar sulfonic acid group, reversed-phase (RP) HPLC is a highly suitable technique. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid additive to suppress the ionization of the sulfonic acid group and improve peak shape. sielc.com Detection is commonly performed using a UV detector set to a wavelength where the phenyl group absorbs strongly.
The retention time (tR) is the characteristic time it takes for the compound to travel through the column to the detector. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Exemplar HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Note: This is a representative method and may require optimization for specific samples and systems.
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to computational chemistry, providing information about the distribution of electrons within a molecule and its resulting energy and geometry.
Density Functional Theory (DFT) for Geometry Optimization and Energy
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. openaccessjournals.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer systematically improvable accuracy. For 4-Phenylbutane-1-sulfonic acid, high-accuracy ab initio calculations could provide benchmark values for its electronic energy and structural parameters, serving as a reference for less computationally expensive methods. However, no such high-accuracy predictions have been published for this specific molecule.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting various types of spectra.
Computational Simulation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. For this compound, this would provide theoretical ¹H and ¹³C NMR spectra that could be compared with experimental data to confirm its structure. Currently, there are no published reports of such simulations for this compound.
Theoretical Vibrational Frequency Analysis
Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal vibrational modes. cyu.fr For this compound, this analysis would identify the characteristic stretching and bending frequencies associated with its functional groups, such as the S=O and O-H stretches of the sulfonic acid group and the various modes of the phenyl ring and alkyl chain. No specific theoretical vibrational analysis for this molecule has been found in the literature.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). cyu.fr This method determines the energies of electronic transitions from the ground state to various excited states. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into its electronic transitions, which are expected to be dominated by the phenyl chromophore. As with the other computational properties, specific TD-DFT studies on this molecule are not available.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules. For this compound, this would typically involve studying reactions such as its synthesis (sulfonation of 4-phenylbutane) or its degradation (desulfonation).
Transition State Search and Reaction Path Analysis
A critical aspect of understanding a chemical reaction is the identification of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are employed to locate these transient structures. The analysis of the transition state's geometry and vibrational frequencies confirms the nature of the reaction pathway. For instance, in a potential study of the desulfonation of this compound, a transition state search would be essential to understand the energetics and mechanism of the carbon-sulfur bond cleavage.
Following the identification of the transition state, a Reaction Path Analysis, often using Intrinsic Reaction Coordinate (IRC) calculations, is performed. This traces the path from the transition state down to the reactants and products, confirming that the located transition state connects the correct minima on the potential energy surface.
Currently, there are no published studies detailing transition state searches or reaction path analyses specifically for reactions involving this compound.
Solvent Effects on Reactivity and Conformation
The solvent environment can significantly influence the reactivity and conformational preferences of a molecule. Computational models can simulate these effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties (e.g., the Polarizable Continuum Model, PCM).
Specific computational data on solvent effects on the reactivity, conformation, or solvatochromism of this compound is not available in the peer-reviewed literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. arxiv.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.
An MD simulation of this compound, likely in an aqueous environment, could provide valuable information on:
Conformational landscape: How the flexible butyl chain and the phenyl group move and orient themselves in solution.
Solvation structure: The arrangement of solvent molecules around the sulfonate head group and the hydrophobic tail.
Aggregation behavior: At higher concentrations, simulations could predict the formation of micelles or other aggregates.
No specific molecular dynamics simulation studies focused on this compound have been found in the scientific literature.
Studies on Tautomerism and Isomerism
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While sulfonic acids are generally not known for extensive tautomerism in the same way as, for example, keto-enol systems, theoretical calculations could explore the relative energies of any potential, less common tautomeric forms.
Isomerism in this compound would primarily relate to conformational isomers (rotamers) due to the single bonds in the butyl chain. Computational studies could map the potential energy surface associated with the rotation around these bonds to identify the most stable conformations and the energy barriers between them.
There is a lack of published computational research concerning the tautomerism or a detailed conformational analysis of the isomerism of this compound.
Applications in Advanced Chemical Systems and Materials Science
Catalysis in Organic Synthesis and Industrial Processes
The sulfonic acid moiety (–SO₃H) is a strong Brønsted acid, enabling 4-phenylbutane-1-sulfonic acid and related compounds to serve as effective catalysts in a multitude of organic reactions.
Catalysts are broadly classified as homogeneous or heterogeneous based on their phase relative to the reactants. chemguide.co.uk Homogeneous catalysts exist in the same phase as the reactants, often leading to high activity and selectivity as the catalytic sites are readily accessible. rsc.orgresearchgate.net Aryl sulfonic acids like this compound can function as homogeneous catalysts when dissolved in the reaction medium. libretexts.orgmdpi.com For instance, in certain biomass fractionation processes, aryl sulfonic acids act as both a selective catalyst and a hydrotropic solvent, demonstrating a homogeneous system where the catalyst is fully integrated into the liquid phase. wmich.edu
Conversely, heterogeneous catalysts operate in a different phase from the reactants, a typical example being a solid catalyst used in a liquid or gas-phase reaction. chemguide.co.uklibretexts.org This configuration is highly valued in industrial processes because it simplifies the separation of the catalyst from the product mixture, allowing for easy recovery and reuse. rsc.orgmdpi.com Aryl sulfonic acids can be immobilized onto solid supports to create robust heterogeneous catalysts. nih.gov Examples include supporting sulfonic acids on materials like kaolin (B608303) nanoparticles or metal-organic frameworks (MOFs), which combines the strong acidity of the sulfonic acid group with the stability and recyclability of a solid support. mdpi.comresearchgate.net
| Catalyst Type | Definition | Advantages | Disadvantages | Example System |
| Homogeneous | Catalyst and reactants are in the same phase (e.g., all liquid). chemguide.co.uk | High activity and selectivity, mild reaction conditions. researchgate.net | Difficult to separate from products, challenging to recycle. rsc.orgresearchgate.net | Aryl sulfonic acid dissolved in a reaction mixture for esterification. libretexts.org |
| Heterogeneous | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid). chemguide.co.uk | Easy separation and catalyst reuse, enhanced stability. rsc.orgmdpi.com | Potentially lower activity due to mass transfer limitations, less uniform active sites. researchgate.net | Sulfonic acids supported on silica (B1680970) or polymer resins. mdpi.comnih.gov |
Acid catalysts are fundamental to many organic transformations, including alkylation reactions. Aryl sulfonic acids are effective catalysts for Friedel-Crafts alkylation, where an alkyl group is added to an aromatic ring. researchgate.net The reaction proceeds via protonation of an olefin by the strong acid catalyst, generating a carbocation that then attacks the electron-rich aromatic ring. researchgate.net The use of solid acid catalysts like cation-exchange resins, which contain sulfonic acid groups, is common for the hydroarylation of olefins. nih.gov For example, sulfonic acid resins have been successfully used to catalyze the alkylation of benzene (B151609) with various olefins. acs.org Similarly, p-toluenesulfonic acid has been shown to be a suitable catalyst for the alkylation of phenols and cresols with alcohols or olefins. researchgate.net
While direct examples citing this compound are specific, its structural similarity to catalysts like p-toluenesulfonic acid indicates its potential utility in these transformations. The choice of catalyst can influence reaction selectivity and prevent side reactions like poly-alkylation. researchgate.net In some systems, chlorosulfonic acid has been used as both an alkylation catalyst and a sulfonating agent in a single step. google.com
Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org This field is broadly divided into categories based on the catalyst's mode of action, including Brønsted acid catalysis. beilstein-journals.org Aryl sulfonic acids, including this compound, are classic examples of strong Brønsted acid organocatalysts. nih.gov They function by donating a proton to a substrate, thereby activating it for subsequent reaction steps. Water-compatible organocatalysts like d-camphor-10-sulfonic acid have been used to promote reactions such as the Friedel-Crafts addition of indoles. niscpr.res.in
While sulfonic acids are primarily Brønsted acids, their derivatives can be employed in Lewis acid catalysis. A Lewis acid is an electron-pair acceptor. sioc.ac.cn Though less common for sulfonic acids themselves, related sulfonated systems can be designed to function as Lewis acids. For example, chiral disulfonimides, upon silylation, can generate strong Lewis acids capable of facilitating enantioselective reactions. mpg.de Furthermore, treating metal oxides with sulfuric acid to create sulfated metal oxides enhances their Lewis acid character, making them effective catalysts in organic synthesis. nih.gov
Lignin (B12514952), a major component of biomass, is a complex aromatic polymer rich in ether linkages, with the β-O-4 (aryl glycerol-β-aryl ether) bond being the most abundant. acs.org Cleavage of this bond is a critical step in lignin depolymerization to produce valuable aromatic chemicals. nih.govfrontiersin.org Acid catalysis plays a crucial role in this process by promoting the acidolysis of these aryl ether linkages. bohrium.com
Aryl sulfonic acids have demonstrated significant efficacy in this area. Studies have shown that acids like p-toluenesulfonic acid (PTSA) and phenol-4-sulfonic acid exhibit excellent performance in delignification, removing a high percentage of lignin from wood biomass under relatively mild conditions. wmich.edumdpi.com The sulfonic acid group is key to cleaving the linkages between lignin and carbohydrates. mdpi.com Theoretical studies using density functional theory (DFT) on lignin model compounds have elucidated the mechanism. nih.govfrontiersin.orgnih.gov The process involves the protonation of an oxygen atom in the ether linkage or a hydroxyl group on the side chain by the sulfonic acid, which initiates a series of reactions, including dehydration and ultimately the cleavage of the β-O-4 bond. nih.govfrontiersin.orgnih.gov The bifunctional nature of some aryl sulfonic acids, which can act as both a catalyst and a solvent, is particularly beneficial for this process. wmich.edu
| Aryl Sulfonic Acid Catalyst | Lignin Source | Conditions | Key Finding |
| Phenol-4-sulfonic acid (PSA) | Poplar Wood | 50-80 °C, 0.5-3h | Acts as both a selective catalyst and a hydrotropic solvent to depolymerize lignin. wmich.edu |
| p-Toluenesulfonic acid (PTSA) | Poplar Wood | 353.15 K, 20 min | Removed 90% of lignin and 85% of hemicellulose with minimal glucan loss. mdpi.com |
| 5-Sulfosalicylic acid | Lignin | 383.15 K, 60 min | Dissolved approximately 69.97% of lignin. mdpi.com |
| [C₃SO₃Hmim][HSO₄] (Ionic Liquid) | Lignin Model Compound | DFT Simulation | The sulfonic acid group plays a substantial role in solvating lignin and promoting β-O-4 bond cleavage. nih.govfrontiersin.orgnih.gov |
Polymer Chemistry and Membrane Technology
The introduction of sulfonic acid groups into polymer backbones is a critical strategy for developing advanced materials, especially for membrane technologies used in fuel cells and electrodialysis. researchgate.net
Sulfonation is a chemical process that introduces the sulfonic acid (–SO₃H) group onto a polymer chain. researchgate.netredalyc.org This modification is a powerful method for transforming hydrophobic polymers, such as poly(ether ether ketone) (PEEK) or poly(arylene ether)s, into proton-conducting ionomers. researchgate.netrsc.org The attached sulfonic acid groups are hydrophilic and acidic, providing sites for ion exchange and pathways for proton transport, which are essential functions for proton exchange membranes (PEMs) in fuel cells. redalyc.org
The degree of sulfonation (DS), or the number of sulfonic acid groups per polymer repeat unit, is a critical parameter that can be controlled to tailor the membrane's properties. redalyc.org A higher degree of sulfonation generally leads to increased ion exchange capacity (IEC) and higher proton conductivity because of the greater density of acid sites. nih.govnih.gov However, this also increases the material's water uptake and swelling, which can compromise its mechanical stability. researchgate.net Therefore, a balance must be struck between achieving high conductivity and maintaining robust physical properties. redalyc.org
The sulfonation process can be carried out by post-sulfonation, where a pre-synthesized polymer is treated with a sulfonating agent like concentrated sulfuric acid or chlorosulfonic acid. rsc.orgnih.gov An alternative method involves the polymerization of monomers that already contain sulfonic acid groups (or protected versions thereof), which allows for precise control over the sulfonation degree and the location of the ionic groups on the polymer backbone. nih.govconicet.gov.ar These sulfonated polymers are used to fabricate membranes, often by a solution casting method, for applications in fuel cells and electrodialysis. nih.govmdpi.com
| Sulfonated Polymer | Ion Exchange Capacity (mmol/g) | Water Uptake (%) | Proton Conductivity (S/cm) at 80-90°C |
| Sulfonated Poly(arylene ether) (SFC2) | 1.27 - 2.53 | N/A (reported as dimensional stability) | 0.03 - 0.24 |
| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | 0.77 - 1.82 | Not specified | Not specified (reported as high) |
| Sulfonated Poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP) | 0.86 - 2.40 | Varies with IEC | 6.9 x 10⁻⁶ - 1.8 x 10⁻¹ |
| Cross-linked poly(styrenesulfonic acid) (CL-sSA) | High (≥90 mol%) | Not specified | 0.93 |
Development of Proton Conductive Membranes (e.g., Polymer Electrolyte Membranes for Fuel Cells)
At present, there is limited direct research detailing the use of this compound in the fabrication of proton conductive membranes. However, the fundamental properties of sulfonic acids are central to the functionality of many polymer electrolyte membranes (PEMs). These membranes operate through the transport of protons, a process facilitated by sulfonic acid groups. The incorporation of sulfonated materials is a well-established strategy for creating these conductive pathways. The phenylbutane group in this compound could, in theory, be integrated into a polymer backbone, positioning the sulfonic acid group to contribute to a proton-conducting channel. Further research is necessary to explore this potential application and to determine the performance of such a material in comparison to currently used sulfonated polymers.
Application in Ion-Exchange Resins
Ion-exchange resins are crucial for a variety of purification and separation processes. Some patents indicate the use of ion-exchange resins in processes where this compound is present, although its specific role is not fully detailed. google.comgoogle.com Typically, the functional groups on a resin determine its ion-exchange properties. Sulfonic acid groups are commonly used to create strong acid cation-exchange resins. It is plausible that this compound could be used as a monomer or a functionalizing agent in the synthesis of such resins. The phenylbutane component could influence the resin's physical properties, such as its porosity and swelling characteristics in different solvents.
Biochemical Tool and Biological Probe Applications
The reactivity and structural characteristics of this compound suggest its potential as a tool in biochemical and biological studies.
Reagent for Protein Modification and Biomolecule Labeling
While direct evidence of this compound being used for protein modification or biomolecule labeling is not prominent in the current literature, its chemical nature suggests a potential for such applications. The sulfonic acid group can be converted into a more reactive sulfonyl chloride, which can then react with nucleophilic groups on proteins, such as amines, to form stable sulfonamide linkages. This could be a method for introducing a phenylbutane tag onto a biomolecule for detection or to alter its properties.
Substrates and Probes in Enzymatic Assays
Some studies have hinted at the interaction of this compound with biological systems, including potential enzymatic effects. google.com This opens the possibility of its use as a substrate or probe in enzymatic assays. For instance, if an enzyme can recognize and metabolize the phenylbutane portion of the molecule, the sulfonic acid group could be used as a handle for detection, perhaps through a change in fluorescence or by coupling it to a reporter molecule. Its potential as an enzyme inhibitor has also been noted, which could be valuable for studying enzyme mechanisms. google.com
Green Chemistry and Sustainable Applications
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The use of efficient and recyclable catalysts is a key aspect of this endeavor.
Use in Environmentally Benign Synthetic Processes
There is an increasing demand for environmentally friendly chemical manufacturing processes. The use of strong acid catalysts, for example, can lead to significant amounts of acidic waste. google.com While the direct use of this compound as a green catalyst is not yet widely documented, its properties as a sulfonic acid make it a candidate for such applications. It could potentially be used as a recyclable acid catalyst in reactions like esterification, offering a more sustainable alternative to traditional mineral acids. google.com Furthermore, its role in the synthesis of other compounds, such as aminoalkylsulfonic acids, is being explored in the context of improving environmental conservation in chemical production.
2 Applications in Lignin Depolymerization and Pulping Processes (Sulfite Process)
The sulfite (B76179) process is a cornerstone of the pulp and paper industry, designed to extract nearly pure cellulose (B213188) fibers from wood by chemically dissolving the lignin that binds these fibers together. researchgate.net The core of this process involves treating wood chips with solutions containing sulfite and bisulfite ions, which selectively degrade and solubilize lignin, leaving the cellulose largely intact. wikipedia.org The key chemical reaction is the sulfonation of lignin, a process that introduces sulfonic acid (-SO₃H) groups onto the lignin polymer, rendering it water-soluble. researchgate.netwikipedia.org These soluble lignin derivatives are known as lignosulfonates. wikipedia.org
The fundamental mechanism of delignification in the sulfite process involves the acidic cleavage of the ether bonds that are prevalent within the complex lignin structure. This cleavage, typically initiated by protonation, creates reactive, resonance-stabilized carbocations within the lignin polymer. wikipedia.org These electrophilic carbocations then react with bisulfite ions (HSO₃⁻) from the pulping liquor, leading to the formation of sulfonic acid groups on the lignin backbone. wikipedia.org This transformation dramatically increases the hydrophilicity of the lignin fragments, allowing them to dissolve in the aqueous pulping liquor and be washed away from the cellulose fibers. wikipedia.orgmdpi.com
The Role of Aromatic Sulfonic Acids as Hydrotropes
In advanced chemical systems, certain organic molecules known as hydrotropes are utilized to enhance the solubility of hydrophobic substances like lignin in aqueous solutions. A hydrotrope is a compound with both hydrophilic and hydrophobic characteristics that, at a certain minimum concentration, can form aggregates that encapsulate nonpolar molecules, thereby increasing their solubility.
This compound belongs to the class of alkylbenzene sulfonic acids. wikipedia.org These molecules are amphiphilic, featuring a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head-group. wikipedia.org This structure is highly conducive to hydrotropic activity. While specific research focusing exclusively on this compound in pulping is limited, extensive studies on its close structural analogs, such as p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid (BA), provide significant insight into its potential dual-function role as both a catalyst and a hydrotropic solvent for delignification. nih.govnih.govnih.gov These acids can effectively dissolve lignin at milder conditions than traditional pulping methods. nih.govnih.gov
The mechanism involves the sulfonic acid group acting as a catalyst to promote the cleavage of ether linkages within the lignin polymer, while the molecule as a whole acts as a hydrotrope, solubilizing the resulting lignin fragments. nih.gov
Detailed Research Findings from Analogous Compounds
Research on p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid (BA) demonstrates the high efficiency of this class of compounds in delignification. These findings are illustrative of the potential application and effectiveness of this compound.
p-Toluenesulfonic Acid (p-TsOH) in Lignin Dissolution:
Studies have shown that p-TsOH is exceptionally effective at dissolving lignin from wood biomass at temperatures significantly lower than those used in conventional pulping. Researchers discovered that using a concentrated aqueous solution of p-TsOH could achieve rapid and nearly complete lignin dissolution. nih.gov For instance, approximately 90% of lignin from poplar wood was dissolved within 20 minutes at a temperature of just 80°C. nih.gov This performance is superior to traditional methods that require much higher temperatures and longer reaction times. nih.gov The effectiveness of delignification was found to be highly dependent on the acid concentration, temperature, and reaction time.
Table 1: Effect of p-TsOH Concentration and Temperature on Poplar Wood Delignification
| p-TsOH Concentration (wt%) | Temperature (°C) | Reaction Time (min) | Lignin Removal (%) |
| 65 | 80 | 20 | ~55 |
| 70 | 80 | 20 | ~75 |
| 75 | 80 | 20 | ~88 |
| 75 | 60 | 20 | ~60 |
| 75 | 70 | 20 | ~78 |
This interactive table is based on data from studies on p-toluenesulfonic acid, a structural analog of this compound. nih.gov
Benzenesulfonic Acid (BA) in Bamboo Fractionation:
Similarly, benzenesulfonic acid (BA) has been successfully used as a hydrotrope to fractionate bamboo under mild conditions. In one study, an 80 wt% BA solution removed about 90% of the lignin from bamboo at 95°C in 30 minutes, or at 80°C in 60 minutes. nih.gov The hydrotropic nature of BA was credited with its ability to enhance the solubility of the hydrophobic lignin molecules. nih.gov The efficiency of BA pretreatment in removing non-cellulosic components was found to be significantly higher than other methods like acidic ethanol (B145695) or dilute acid pretreatments. nih.gov
Table 2: Lignin Removal from Bamboo using Benzenesulfonic Acid (BA) Pretreatment
| Pretreatment Agent | Concentration (wt%) | Temperature (°C) | Reaction Time (min) | Lignin Removal (%) |
| Benzenesulfonic Acid | 60 | 95 | 60 | 81.3 |
| Benzenesulfonic Acid | 80 | 80 | 60 | ~90.0 |
| Benzenesulfonic Acid | 80 | 95 | 30 | ~90.0 |
| Acidic Ethanol | - | 121 | 60 | 45.6 |
| Dilute Acid | 1 | 121 | 60 | 7.3 |
This interactive table is based on data from studies on benzenesulfonic acid, a structural analog of this compound. nih.gov
The research on these analogous alkylbenzene sulfonic acids strongly suggests that this compound, with its characteristic amphiphilic structure, holds significant potential for application in advanced lignin depolymerization and pulping processes. Its ability to act as an acid catalyst and a hydrotropic solvent could enable efficient delignification under milder, more energy-efficient conditions, aligning with the goals of developing greener and more sustainable biorefinery technologies.
Future Perspectives and Emerging Research Avenues
Design of Novel Catalytic Systems Based on 4-Phenylbutane-1-sulfonic acid
The sulfonic acid group is a well-known progenitor of strong Brønsted acidity, making it a cornerstone for designing acid catalysts. Future research is focused on leveraging the specific structure of this compound to create highly efficient and reusable catalytic systems. The strategic placement of the sulfonic acid group at the end of a flexible butyl chain, terminated by a phenyl group, allows for its incorporation into diverse solid supports, leading to advanced heterogeneous catalysts. uq.edu.aumdpi.com
Key research directions include:
Immobilization on Porous Materials: Scientists are grafting this compound moieties onto high-surface-area supports like mesoporous silica (B1680970) (e.g., MCM-41, SBA-15), zeolites, and metal-organic frameworks (MOFs). uq.edu.aumdpi.com The phenyl group can enhance the catalyst's stability and provides a spacer that can be modified to tune the hydrophobicity of the catalytic sites. uq.edu.au This approach aims to create catalysts for reactions such as esterification, transesterification for biodiesel production, and various condensation reactions. uq.edu.auwhiterose.ac.uk
Functionalized Nanoparticles: The development of magnetic nanoparticles (e.g., Fe₃O₄) functionalized with sulfonic acid groups, including structures analogous to this compound, is a promising area. mdpi.com These nanocatalysts offer high activity and can be easily separated from the reaction mixture using an external magnet, simplifying recycling and reuse. mdpi.comscielo.org.za
Polymeric Catalysts: Incorporating the this compound structure into polymer backbones creates solid acid catalysts with tunable properties. Research into conjugated microporous polymers (CMPs) functionalized with sulfonic acids has shown excellent catalytic activity and reusability. whiterose.ac.uk The polymer matrix can protect the catalytic sites and influence the substrate selectivity.
A comparative look at different sulfonic acid precursors used for functionalizing materials highlights the versatility of this chemical group in catalyst design.
| Sulfonic Acid Precursor (SAP) Type | Common Examples | Key Features in Catalyst Design | Reference |
|---|---|---|---|
| Alkylsulfonic Acids | (3-Mercaptopropyl)trimethoxysilane (MPTMS) followed by oxidation | Provides aliphatic linkage to silica surfaces; well-established method. | uq.edu.au |
| Arylsulfonic Acids | Phenyltrimethoxysilane followed by sulfonation | Increases hydrophobicity, potentially improving catalyst deactivation resistance by water. | uq.edu.au |
| Direct Sulfonation | Concentrated Sulfuric Acid, Chlorosulfonic Acid | A common and direct method for introducing -SO₃H groups onto aromatic or carbonaceous supports. | uq.edu.auwhiterose.ac.ukresearchgate.net |
| Perfluoroalkylsulfonic Acids | 1,2,2-trifluoro-2-hydroxy-1-trifluoromethylethane sulfonic acid beta-sultone | Electron-withdrawing fluorine atoms significantly increase the acid strength of the catalyst. | mdpi.com |
Exploration of Advanced Materials Incorporating this compound Moieties
The incorporation of this compound as a functional moiety is a key strategy in the development of advanced materials with tailored properties. Its amphiphilic nature, combining a hydrophilic acid head with a hydrophobic phenylbutyl tail, makes it a valuable building block for polymers, surfactants, and coatings.
Emerging research in this area includes:
Functional Polymers for Energy Applications: Sulfonated hydrocarbon polymers are being intensely studied as potential proton exchange membranes (PEMs) for fuel cells. jps.jp The this compound moiety could be integrated into polymer architectures like sulfonated poly(ether ether ketone) (SPEEK) to enhance proton conductivity, particularly under varying humidity conditions. jps.jp
Photocatalytic Materials: Recent studies have demonstrated that functionalizing conjugated organic polymers with sulfonic acid groups can significantly boost the photocatalytic production of hydrogen peroxide. rsc.org The sulfonic acid groups enhance hydrophilicity, oxygen adsorption, and charge transfer, critical factors for efficient photocatalysis. rsc.org
Responsive Materials: The ability of the sulfonic acid group to ionize and the potential for the phenyl group to participate in π-π stacking interactions can be harnessed to create "smart" materials that respond to stimuli like pH, ionic strength, or the presence of specific molecules.
Polymer Conjugates: The terminal phenyl group or the sulfonic acid group can serve as a reactive handle for creating complex polymer conjugates for biomedical applications, such as drug delivery or bioconjugation. sigmaaldrich.combeilstein-journals.org
Deeper Understanding of Biological Interactions and Environmental Fates
While extensively used in industrial applications, the biological and environmental impacts of alkylbenzene sulfonates, the class to which this compound belongs, are subjects of ongoing research. Future studies aim to move from general class-based assessments to a specific understanding of individual isomers and homologues.
Biological Interactions: There is growing interest in the specific biological activities of sulfonic acid-containing molecules. Research has shown that certain aromatic sulfonic acids can act as inhibitors of enzymes or disrupt protein-protein interactions. For example, sulfonic acid-functionalized molecules are being investigated as inhibitors of β-amyloid aggregation, a key process in Alzheimer's disease. nih.gov A closely related compound, 4-phenylbutane-1-sulfonyl fluoride, has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), suggesting potential therapeutic applications. nih.gov Future work will likely involve screening this compound against various biological targets to uncover new pharmacological activities.
Environmental Fate and Biodegradation: As a member of the linear alkylbenzene sulfonate (LAS) family, this compound is expected to be biodegradable. scirp.orgbohrium.com However, the precise pathways and rates are influenced by environmental conditions and microbial populations. Future research will focus on:
Microbial Degradation Pathways: Identifying the specific microbial consortia and enzymes responsible for the complete mineralization of this compound. Studies show that bacteria like Pseudomonas sp. and fungi such as Penicillium chrysogenum are effective in degrading LAS. scirp.orgbohrium.com
Influence of Environmental Factors: Quantifying the impact of temperature, pH, oxygen levels, and the presence of co-contaminants on its degradation kinetics in soil and aquatic environments. jst.go.jpnih.gov For instance, LAS degradation is known to be significantly inhibited at lower temperatures. nih.gov
Toxicity of Intermediates: Assessing the formation and persistence of degradation intermediates, such as sulfophenylcarboxylic acids (SPCs), and evaluating their environmental impact. nih.gov Complete biodegradation, resulting in the total disappearance of SPCs, has been observed under aerobic conditions in seawater. nih.gov
The table below summarizes key findings from biodegradation studies on LAS, which provide a framework for understanding the environmental fate of this compound.
| Microorganism/System | Substrate | Key Finding | Reference |
|---|---|---|---|
| Pseudomonas sp. (immobilized) | Linear Alkylbenzene Sulfonate (LAS) | Immobilized cells showed higher degradation efficiency (up to 85%) compared to free cells. | scirp.org |
| Penicillium chrysogenum | Sodium Dodecylbenzene Sulfonate | Achieved a high biodegradation rate of 99.5% in a synthetic medium. | bohrium.com |
| Seawater Microflora | C11 and C12 LAS | Biodegradation exceeded 99%, with the process being kinetically enhanced by an adapted inoculum but inhibited by lower temperatures. | nih.gov |
| Microbial Consortium from Sediment | LAS and Anthracene Mixture | The mixture was biodegraded to a greater degree than the individual compounds, though inhibition was seen at higher concentrations. | researchgate.net |
Development of High-Throughput Screening for New Applications
To accelerate the discovery of novel uses for this compound and its derivatives, researchers are turning to high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of a compound against vast libraries of biological targets or in a multitude of reaction conditions.
Future directions include:
Screening for Bioactivity: Developing and employing HTS assays to screen this compound against panels of enzymes, receptors, and cell lines to identify new therapeutic leads. mdpi.com For example, HTS efforts have successfully identified bis(sulfonic acids) as follicle-stimulating hormone (FSH) antagonists. tib.eu Fluorescence-based microplate assays are particularly suitable for the HTS of enzyme inhibitors. mdpi.com
Catalyst Discovery: Using HTS platforms to rapidly evaluate the catalytic activity of materials functionalized with this compound moieties. This involves testing numerous support materials, catalyst loadings, and reaction conditions in parallel to optimize performance for specific chemical transformations.
Materials Science Applications: Employing HTS to screen for desired physical or chemical properties in polymers or formulations containing this compound. This could involve assessing properties like surface tension, conductivity, or stability in a combinatorial fashion.
Multiscale Computational Modeling for Complex Systems
Computational modeling provides powerful insights into the behavior of molecules and materials, guiding experimental work and accelerating the design process. For this compound, a multiscale modeling approach is emerging as an indispensable tool.
Quantum Mechanics (DFT): Density Functional Theory (DFT) calculations are being used to probe the fundamental electronic properties of the molecule. This includes calculating its acidity (pKa), understanding its proton dissociation properties in different media, and predicting its reactivity. jps.jptandfonline.com DFT studies have shown, for instance, that the presence of electron-withdrawing groups near the sulfonic acid moiety facilitates proton dissociation, a key factor for proton conductivity in fuel cell membranes. jps.jp
Molecular Dynamics (MD): MD simulations can model the behavior of this compound in complex environments. This is crucial for understanding its role in larger systems, such as its interaction with polymer chains in a membrane, its aggregation behavior in solution to form micelles, or its binding to the active site of an enzyme. nih.gov
Kinetic Modeling: For catalytic applications, computational models are used to simulate reaction kinetics and mechanisms. This helps in understanding catalyst inhibition, optimizing reaction conditions, and designing more efficient catalytic processes. ucl.ac.uk The development of automated microreactor platforms combined with model-based design of experiments (MBDoE) allows for the rapid generation of kinetic models. ucl.ac.uk
By integrating these computational techniques, researchers can build a comprehensive, bottom-up understanding of systems involving this compound, from single-molecule properties to the performance of bulk materials and complex biological interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Phenylbutane-1-sulfonic acid in laboratory settings?
- Methodology : Synthesis typically involves sulfonation of 4-phenylbutene or alkylation of benzene derivatives. Key steps include:
- Oxidation : Use potassium permanganate in acidic conditions to introduce the sulfonic acid group .
- Functionalization : Employ halogenation (e.g., bromine in carbon tetrachloride) for intermediate derivatization .
- Purification : Liquid-liquid extraction or recrystallization to isolate the product.
- Critical Parameters : Reaction temperature (maintain 40–60°C to avoid side reactions) and stoichiometric control of sulfonating agents .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodology :
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Use ion-pairing agents (e.g., tetrabutylammonium) to enhance retention and sensitivity .
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural confirmation; chemical shifts for sulfonic acid protons appear at δ 2.5–3.5 ppm .
-
Ion Chromatography (IC) : Detects sulfonate anions with conductivity detection; optimal for aqueous samples .
Technique Limit of Detection (LOD) Matrix Compatibility LC-MS 0.1 µg/L Biological fluids, environmental samples NMR 1 mM Pure compounds IC 10 µg/L Water, soil extracts
Q. What are the key factors influencing the chemical stability of this compound under varying conditions?
- Degradation Pathways : Hydrolysis at high pH (>10) or thermal decomposition above 150°C .
- Stabilization Strategies :
- Store in inert atmospheres (N₂ or Ar) to prevent oxidation .
- Use buffered solutions (pH 4–7) to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
- Methodology :
-
Study Evaluation : Apply EPA criteria (Table C-1, C-2) to assess exposure measurement accuracy and confounding factors .
-
Meta-Analysis : Use random-effects models to aggregate data from high-confidence studies (rated via bias/sensitivity criteria) .
-
Dose-Response Modeling : Compare NOAEL/LOAEL values across species, adjusting for metabolic differences .
Study Confidence Criteria High-Confidence Indicators Exposure measurement Quantitative PFBS detection in serum Sensitivity analysis Robust statistical power (p < 0.01)
Q. What computational models predict the interaction mechanisms of this compound with biological systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding affinity to serum proteins (e.g., albumin) using CHARMM or AMBER force fields .
- Density Functional Theory (DFT) : Calculate charge distribution on sulfonic acid groups to predict reactivity with nucleophiles .
- QSAR Models : Correlate substituent effects (e.g., phenyl ring position) with bioactivity .
Q. How to design in vitro studies to assess the biological activity of this compound derivatives?
- Methodology :
-
Cell Lines : Use HepG2 (liver) or HEK293 (kidney) for cytotoxicity assays; incubate with 10–100 µM concentrations .
-
Endpoint Selection : Measure reactive oxygen species (ROS) generation or mitochondrial membrane potential (ΔΨm) via flow cytometry .
-
Control Experiments : Include parent compound (4-Phenylbutyric acid) and negative controls (DMSO vehicle) .
Derivative Modification Observed Bioactivity Fluorination at phenyl ring Enhanced antimicrobial potency Sulfonate esterification Reduced cytotoxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
